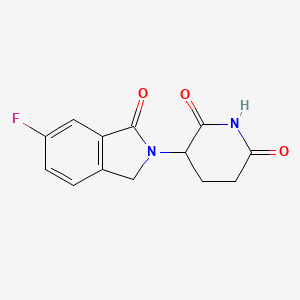

Lenalidomide-6-F

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 26581-81-7 . It has a molecular weight of 244.25 . The IUPAC name for this compound is 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2,6-piperidinedione .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) . This code provides a specific representation of the molecular structure of the compound.

Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not available in the resources.

Applications De Recherche Scientifique

Herbicidal Activity

A significant application of 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione derivatives is in herbicidal activity. For instance, a series of novel compounds synthesized from flumioxazin, a commercial herbicide, showed considerable herbicidal activity. One such compound, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione, demonstrated IC50 values comparable to those of commercial herbicides for certain weeds (Huang et al., 2005). Moreover, derivatives like 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4] oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione displayed strong herbicidal activity and safety to certain crops (Wang et al., 2017).

Synthesis Methods

Novel methods of synthesis for these derivatives have also been explored. For example, a more economical and commercially viable route was developed for synthesizing B2055, a compound derived from flumioxazin (Hai, 2007). Additionally, the use of amino resin as a scavenger reagent in the synthesis of these compounds has been reported, providing high purity and efficient structural confirmation (Xiaoguang & Du-lin, 2005).

Pharmacological Profile

In pharmacology, derivatives of this compound have been investigated for various activities. For instance, a piperidine-2,6-dione-piperazine derivative demonstrated potent dopamine and serotonin receptor properties, suggesting potential as an antipsychotic (Chen et al., 2012). Another derivative was explored as a G protein-coupled receptor 119 agonist, which could be instrumental in studying the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).

Crystal Structure Analysis

The crystal structure of flumioxazin, a related compound, has been analyzed, providing insights into its molecular interactions and stability (Park et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

Orientations Futures

While specific future directions for this compound are not mentioned in the available resources, it’s worth noting that compounds with similar structures, such as lenalidomide, have been used in the treatment of multiple myeloma . This suggests potential avenues for future research and application of this compound in medical and pharmaceutical contexts.

Mécanisme D'action

Target of Action

Lenalidomide-6-F, also known as 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of lenalidomide . The primary targets of lenalidomide are the CRL4 CRBN E3 ubiquitin ligase , IKZF1 , and IKZF3 . These targets play a crucial role in the regulation of immune response and cell proliferation .

Mode of Action

This compound acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This modulation leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It has been shown to have immunomodulatory effects, affecting both cellular and humoral limbs of the immune system . It also has anti-angiogenic properties . Furthermore, it has been shown to decrease the levels of TNF-alpha and IL-6, which are associated with apoptosis of stem cells and inhibition of apoptosis in malignant plasma cells, respectively .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . Food affects oral absorption, reducing the area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only important factor affecting lenalidomide plasma exposure .

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of specific disease-related proteins . In multiple myeloma, the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3, kills multiple myeloma cells . It also decreases the levels of TNF-alpha and IL-6, leading to changes in apoptosis of stem cells and malignant plasma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, P-glycoprotein (P-gp) inhibition could theoretically affect oral absorption and renal excretion of lenalidomide .

Analyse Biochimique

Biochemical Properties

3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione interacts with several biomolecules. It induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity . This selective degradation is crucial for IMiD therapy .

Cellular Effects

3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione has a significant impact on various types of cells and cellular processes. It shows stronger anti-proliferative effects on multiple myeloma (MM) and 5q myelodysplastic syndromes (5q MDS) cell lines than Lenalidomide .

Molecular Mechanism

The molecular mechanism of action of 3-(6-fluoro-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells .

Metabolic Pathways

Lenalidomide, its parent compound, is known to interact with several enzymes and cofactors .

Propriétés

IUPAC Name |

3-(5-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-8-2-1-7-6-16(13(19)9(7)5-8)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAQSGYWVZTYEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.